(7-Methylquinolin-4-yl)boronic acid

Catalog No.
S14482423
CAS No.
M.F
C10H10BNO2
M. Wt
187.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7-Methylquinolin-4-yl)boronic acid

Product Name

(7-Methylquinolin-4-yl)boronic acid

IUPAC Name

(7-methylquinolin-4-yl)boronic acid

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6,13-14H,1H3

InChI Key

MQXLWIVHGHMDDQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC(=CC2=NC=C1)C)(O)O

(7-Methylquinolin-4-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline structure. The compound is characterized by its unique aromatic properties and the presence of a methyl group at the 7-position of the quinoline ring. Boronic acids, including (7-Methylquinolin-4-yl)boronic acid, are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

, particularly those involving the formation of carbon-carbon bonds. One notable reaction is the Suzuki coupling, where it acts as a coupling partner with aryl halides to form biaryl compounds. The compound can also undergo transformations to yield oxaboroles and trifluoroborate salts, which are important in medicinal chemistry .

Additionally, the compound can react with catechols in aqueous solutions, which is significant for understanding its reactivity and potential applications in synthetic chemistry .

Research on (7-Methylquinolin-4-yl)boronic acid has indicated that boronic acids can exhibit various biological activities, including anticancer properties. Compounds containing boronic acids have been explored as inhibitors of specific protein kinases, which play critical roles in cell signaling pathways related to cancer progression . The unique structure of (7-Methylquinolin-4-yl)boronic acid may enhance its selectivity and efficacy against certain biological targets.

The synthesis of (7-Methylquinolin-4-yl)boronic acid typically involves the borylation of quinoline derivatives. A common method utilizes palladium-catalyzed borylation reactions, where a chloroquinoline precursor is treated with bis(pinacolato)diboron. This method allows for efficient functionalization at the C-4 position of the quinoline ring .

The general steps for synthesizing (7-Methylquinolin-4-yl)boronic acid include:

  • Preparation of Chloroquinoline: Starting from commercially available quinoline derivatives.
  • Borylation Reaction: Using bis(pinacolato)diboron and a palladium catalyst under optimized conditions.
  • Conversion to Boronic Acid: The resulting borylated intermediate can be hydrolyzed to yield (7-Methylquinolin-4-yl)boronic acid.

(7-Methylquinolin-4-yl)boronic acid has several applications in medicinal chemistry and materials science:

  • Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer .
  • Synthetic Chemistry: The compound is utilized in cross-coupling reactions to create complex organic molecules.
  • Biological Probes: Due to its ability to interact with biomolecules, it can be used as a probe in biochemical assays.

Studies have shown that (7-Methylquinolin-4-yl)boronic acid interacts with specific enzymes and proteins, particularly those involved in kinase signaling pathways. These interactions are crucial for understanding its potential as a therapeutic agent against diseases such as cancer . The ability of boronic acids to form reversible covalent bonds with diols also opens avenues for exploring their use in drug delivery systems and biosensors.

Several compounds share structural similarities with (7-Methylquinolin-4-yl)boronic acid, particularly other boronic acids and quinoline derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Phenylboronic AcidBoronic AcidSimple phenyl group; widely studied in organic synthesis.
6-Chloro-7-methoxyquinolineQuinoline DerivativeExhibits selective inhibition against Plasmodium species; potential antimalarial activity .
3H-Pyrazolo[4,3-f]quinolineBoron-containing CompoundDual inhibition properties against CLK and ROCK kinases .
5-BromoquinolineQuinoline DerivativeKnown for its role in various synthetic transformations but lacks boron functionality.

(7-Methylquinolin-4-yl)boronic acid stands out due to its specific substitution pattern on the quinoline ring and its potential applications in both medicinal chemistry and synthetic methods. Its unique properties make it a valuable compound for further research and development in various scientific fields.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

187.0804587 g/mol

Monoisotopic Mass

187.0804587 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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